Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate
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Overview
Description
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, known for its strained ring system, which makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring system of the compound allows it to undergo reactions that can modify the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: A similar compound with a simpler structure.
2-Methylbicyclo(2.2.1)hept-2-ene: A compound with a methyl group attached to the bicyclic structure.
Bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylic anhydride: A compound with an anhydride functional group.
Uniqueness
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate is unique due to its specific functional groups and the presence of a methyl ester, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
71913-08-1 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
KONDLVQKCUJIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2CCC1C2)C(=O)O |
Origin of Product |
United States |
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